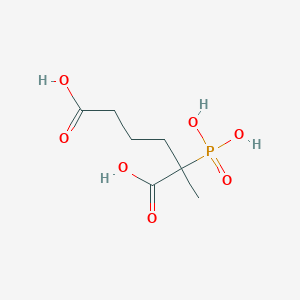
Fluoranthene-2,4,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings this compound is characterized by the presence of three hydroxyl groups at the 2, 4, and 8 positions on the fluoranthene skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene-2,4,8-triol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using suitable oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoranthene-2,4,8-triol undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding fluoranthene.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Fluoranthene.
Substitution: Halogenated or alkylated fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
Fluoranthene-2,4,8-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of fluoranthene-2,4,8-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the aromatic nature of this compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: The parent compound, lacking hydroxyl groups.
Pyrene: A structural isomer of fluoranthene with similar aromatic properties.
Benzo[a]pyrene: Another PAH with known biological activity.
Uniqueness
Fluoranthene-2,4,8-triol is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs .
Eigenschaften
CAS-Nummer |
73921-79-6 |
|---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14/h1-7,17-19H |
InChI-Schlüssel |
ZSJCDCSEBHDNCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


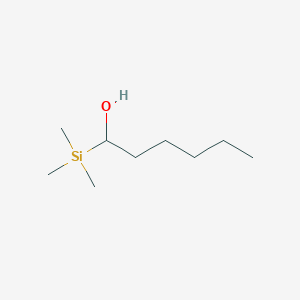
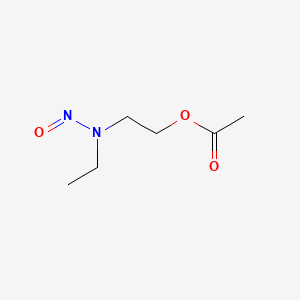
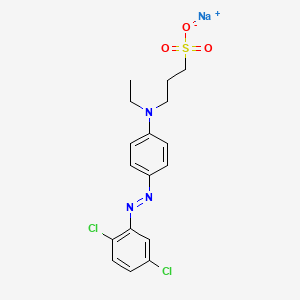
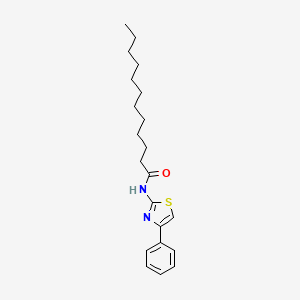
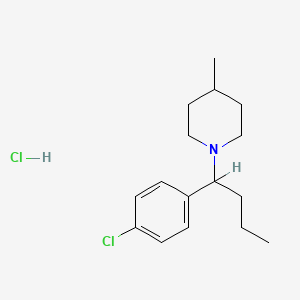

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
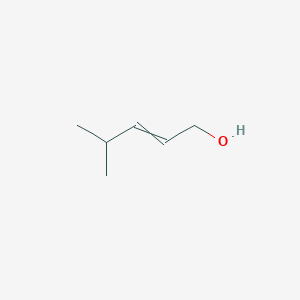

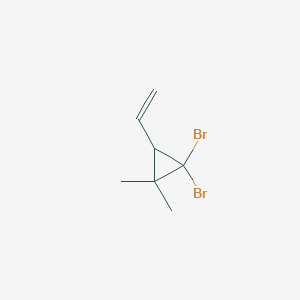
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

